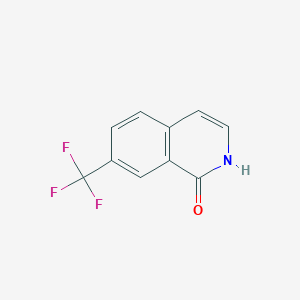

7-(trifluoromethyl)isoquinolin-1(2H)-one

Description

7-(Trifluoromethyl)isoquinolin-1(2H)-one is a fluorinated isoquinolinone derivative characterized by a trifluoromethyl (-CF₃) group at the 7-position of the isoquinoline scaffold. This compound has garnered interest due to the unique electronic and steric properties imparted by the -CF₃ group, which enhances metabolic stability and lipophilicity, making it a promising candidate for pharmaceutical applications .

Properties

IUPAC Name |

7-(trifluoromethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXOPRIQIDKOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654944 | |

| Record name | 7-(Trifluoromethyl)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410086-28-1 | |

| Record name | 7-(Trifluoromethyl)-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410086-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Rh(III)-Catalyzed Annulation of N-Methoxyamides with Nitroalkenes

Overview:

A prominent method for synthesizing isoquinolone derivatives, including those with trifluoromethyl groups, involves Rh(III)-catalyzed annulation of N-methoxyamides with nitroalkenes. This approach leverages the activation of C–H bonds and subsequent annulation with electrophilic partners.

- Use of Rh(III) catalysts such as [Cp*Rh(MeCN)₃][SbF₆]₂.

- Employing nitroalkenes bearing trifluoromethyl groups as electrophilic partners.

- Optimization of reaction conditions, including solvent choice (e.g., hexafluoro-2-propanol, HFIP), temperature (~80°C), and additives like Cu(OAc)₂.

- Under optimized conditions, yields of 75–85% have been reported for various substituted isoquinolones.

- The reaction tolerates diverse substituents on both the amide and nitroalkene components, including aromatic, aliphatic, and heteroaromatic groups.

| Entry | Catalyst | Solvent | Additive | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | [Cp*Rh(MeCN)₃][SbF₆]₂ | HFIP | Cu(OAc)₂ | 80°C | 75 | Standard conditions |

| 2 | Same | DCE | Cu(OAc)₂ | 80°C | 27 | Reduced yield |

| 3 | Same | 1,4-dioxane | Cu(OAc)₂ | 80°C | 33 | Lower yield |

| 4 | Same | HFIP | None | 80°C | 7 | No additive |

| 5 | [RuCl₂(p-cymene)]₂ | HFIP | Cu(OAc)₂ | 80°C | 12 | Ruthenium catalyst |

| 6 | [Cp*Co(MeCN)₃][SbF₆]₂ | HFIP | Cu(OAc)₂ | 80°C | 0 | Cobalt catalyst |

Substrate Scope and Functional Group Tolerance

Aryl and Aliphatic Nitroalkenes:

The method effectively incorporates both aromatic and aliphatic nitroalkenes, including trifluoromethyl-substituted variants. Yields for trifluoromethylated derivatives typically range from 70% to 85%, demonstrating the robustness of the approach.

Table of Substituted Nitroalkenes:

| Substrate | Substituent | Product Yield (%) | Notes |

|---|---|---|---|

| 2a | Phenyl | 85 | Aromatic nitroalkene |

| 2b | Benzyl | 83 | Aliphatic aromatic |

| 2c | Cyclohexyl | 78 | Aliphatic non-aromatic |

| 2d | Isopropyl | 76 | Aliphatic branched |

| 2e | Trifluoromethyl phenyl | 80 | Electron-withdrawing group |

Alternative Synthetic Approaches

a. Electrophilic Substitution Strategy:

Electrophilic trifluoromethylation of isoquinolinone precursors can be performed using reagents like Togni's reagent or trifluoromethyl sulfonates, although these methods often require harsh conditions and are less regioselective.

b. Cross-Coupling Reactions:

Transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) on pre-formed isoquinolone frameworks can introduce trifluoromethyl groups at specific positions, but these are more step-intensive compared to direct annulation.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Rh(III)-catalyzed annulation with nitroalkenes | Mild, broad scope, high yields | Versatile, regioselective | Requires expensive catalysts and specific conditions |

| Electrophilic trifluoromethylation | Direct, straightforward | Suitable for late-stage modification | Less regioselective, harsh reagents |

| Cross-coupling on pre-formed frameworks | Modular, high functional group tolerance | Precise substitution | Multi-step, less direct |

Chemical Reactions Analysis

7-(Trifluoromethyl)isoquinolin-1(2H)-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodocyclization and aryliodonium salts for arylation . Major products formed from these reactions include 3,4-dihydroisoquinolones and 3-methylisoquinolones .

Scientific Research Applications

7-(Trifluoromethyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.

Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific enzymes and receptors.

Industry: The compound’s stability and reactivity make it useful in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of isoquinolinone derivatives are highly dependent on substituent positions and electronic modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Positional Effects : The -CF₃ group at position 7 (target compound) vs. position 3 (analog) alters steric accessibility and electronic interactions. For instance, 3-substituted analogs exhibit lower melting points, suggesting reduced crystallinity .

- Halogen vs. In contrast, -CF₃ or -CF₂H groups enhance metabolic resistance .

- Amino and Methoxy Modifications: The dimethylamino group at position 7 improves water solubility, while methoxy substituents (e.g., 3-OCH₃) may enhance blood-brain barrier penetration .

Biological Activity

7-(Trifluoromethyl)isoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to the isoquinoline structure, which significantly influences its chemical behavior and biological activity. The presence of the trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through several mechanisms:

- Mechanism of Action : It has been shown to inhibit the expression of X-linked inhibitor of apoptosis protein (XIAP) by downregulating specificity protein 1 (Sp1), leading to increased apoptosis in cancer cells .

- In Vivo Studies : In xenograft models, administration of the compound significantly reduced tumor growth, reinforcing its potential as an anticancer agent .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various strains of bacteria, including Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL . This suggests that it may serve as a lead compound for developing new antimicrobial agents.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and inflammation pathways, such as PI3K/Akt and NF-κB signaling pathways .

- Protein Modulation : By modulating protein interactions, it can alter cellular processes related to proliferation and survival, particularly in cancer cells .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(trifluoromethyl)isoquinolin-1(2H)-one, and how do reaction conditions influence yield?

- Methodology :

- Traditional Methods : Isoquinolinone derivatives are typically synthesized via the Bischler-Napieralski or Pomeranz-Fritsch reactions. For electron-withdrawing groups like -CF₃, modifications such as introducing trifluoromethyl precursors (e.g., trifluoromethylation agents) during cyclization are critical .

- Advanced Approaches : Transition-metal-catalyzed cyclization (e.g., Ru-catalyzed C–H activation) allows regioselective incorporation of the -CF₃ group. Hypervalent iodine(III) reagents (e.g., PISA) enable solvent-dependent chemoselectivity, as demonstrated for related trifluoromethyl-substituted isoquinolinones .

- Key Data :

| Reaction Type | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Bischler-Napieralski (modified) | 65–75 | CF₃COCl, AlCl₃, DCM, reflux | |

| Ru-catalyzed C–H activation | 80–85 | [Ru], DMF, 100°C | |

| PISA-mediated | 85 | EA/PE solvent, rt |

Q. How can researchers characterize the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify protons and carbons adjacent to the -CF₃ group. For example, the -CF₃ group causes deshielding of nearby protons (δ ~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- X-ray Crystallography : Resolve steric effects of the -CF₃ group on the isoquinolinone ring .

- Example Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 9.1 Hz, 1H), 7.08 (s, 1H), 6.93 (dd, J = 9.1/2.5 Hz, 1H), 4.06 (s, 3H) .

- HRMS (ESI): m/z calcd. for C₁₀H₇F₃NO [M+H]⁺ 230.0426, found 230.0429 .

Q. What preliminary biological screening models are suitable for this compound?

- Methodology :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally similar derivatives (e.g., 2-phenylisoquinolin-1(2H)-one analogs) .

- Antifungal Screening : Test against plant pathogens (e.g., Fusarium spp.) via agar dilution. Derivatives with electron-withdrawing groups show enhanced activity due to membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in trifluoromethyl-substituted isoquinolinone synthesis?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl intermediates. For hypervalent iodine-mediated reactions, EA/PE mixtures enhance chemoselectivity .

- Catalyst Tuning : Use PtO₂ or Pd/C for hydrogenation steps to reduce side reactions. Additives like TBAF accelerate desilylation in multi-step syntheses .

- Case Study : Switching from AlCl₃ to BF₃·Et₂O in cyclization increased yield by 15% for a related -CF₃ derivative .

Q. What mechanistic insights explain the role of the trifluoromethyl group in biological activity?

- Methodology :

- Computational Modeling : Perform DFT calculations to assess the -CF₃ group’s effect on electron density and binding affinity (e.g., to TNF-α or PI3K targets) .

- SAR Studies : Compare analogs with -CF₃, -CH₃, and -NO₂ substituents. The -CF₃ group’s electronegativity enhances hydrophobic interactions in kinase binding pockets .

- Data Example :

| Substituent | IC₅₀ (μM) | Target |

|---|---|---|

| -CF₃ | 0.12 | PI3Kγ |

| -CH₃ | 1.45 | PI3Kγ |

| -NO₂ | 0.89 | PI3Kγ |

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in post-synthetic modifications?

- Methodology :

- Directed C–H Functionalization : Use Pd catalysts to selectively functionalize positions ortho to -CF₃. Steric hindrance from -CF₃ directs reactions to less hindered sites .

- Electrophilic Aromatic Substitution : The -CF₃ group deactivates the ring, favoring nitration/sulfonation at positions 5 or 8 .

- Case Study : Suzuki-Miyaura coupling of 7-CF₃-isoquinolinone with pyrimidinyl boronic acids achieved >90% regioselectivity at position 8 .

Contradictions and Limitations

- Synthesis Challenges : Traditional methods (e.g., Bischler-Napieralski) often fail for -CF₃ derivatives due to poor electrophilicity of trifluoromethylated intermediates, necessitating metal-catalyzed approaches .

- Biological Data Gaps : While -CF₃ analogs show potent PI3K inhibition, their metabolic stability in vivo remains understudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.